3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) 3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) Cytochromes of the c type that are found in eukaryotic MITOCHONDRIA. They serve as redox intermediates that accept electrons from MITOCHONDRIAL ELECTRON TRANSPORT COMPLEX III and transfer them to MITOCHONDRIAL ELECTRON TRANSPORT COMPLEX IV.
Brand Name: Vulcanchem
CAS No.: 9007-43-6
VCID: VC1902938
InChI: InChI=1S/C42H54N8O6S2.Fe/c1-19-25(9-11-37(51)52)33-16-34-26(10-12-38(53)54)20(2)30(48-34)14-35-40(24(6)58-18-28(44)42(56)46-8)22(4)32(50-35)15-36-39(21(3)31(49-36)13-29(19)47-33)23(5)57-17-27(43)41(55)45-7;/h13-16,23-24,27-28H,9-12,17-18,43-44H2,1-8H3,(H6,45,46,47,48,49,50,51,52,53,54,55,56);/q;+2/p-2
SMILES: CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2]
Molecular Formula: C42H52FeN8O6S2
Molecular Weight: 884.9 g/mol

3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)

CAS No.: 9007-43-6

Cat. No.: VC1902938

Molecular Formula: C42H52FeN8O6S2

Molecular Weight: 884.9 g/mol

* For research use only. Not for human or veterinary use.

3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) - 9007-43-6

Specification

CAS No. 9007-43-6
Molecular Formula C42H52FeN8O6S2
Molecular Weight 884.9 g/mol
IUPAC Name 3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)
Standard InChI InChI=1S/C42H54N8O6S2.Fe/c1-19-25(9-11-37(51)52)33-16-34-26(10-12-38(53)54)20(2)30(48-34)14-35-40(24(6)58-18-28(44)42(56)46-8)22(4)32(50-35)15-36-39(21(3)31(49-36)13-29(19)47-33)23(5)57-17-27(43)41(55)45-7;/h13-16,23-24,27-28H,9-12,17-18,43-44H2,1-8H3,(H6,45,46,47,48,49,50,51,52,53,54,55,56);/q;+2/p-2
Standard InChI Key WFVBWSTZNVJEAY-UHFFFAOYSA-L
SMILES CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2]
Canonical SMILES CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Introduction

Chemical Identity and Physical Properties

Cytochrome C is a heme protein containing an iron atom coordinated within a porphyrin ring structure. This complex biochemical entity has been thoroughly characterized through various analytical methods.

Chemical Identification

ParameterValue
Common NameCytochrome C
CAS Number9007-43-6
PubChem CID16057918
MDL NumberMFCD00130890
InChI KeyUMUOLVQYJUIZKD-RHANTFMNSA-L

Physicochemical Properties

The physical and chemical properties of Cytochrome C are essential for understanding its behavior in biological systems and for developing appropriate handling protocols in laboratory settings.

Table 2: Physicochemical Properties of Cytochrome C

PropertyValue
AppearanceRed-Brown Powder
Molecular Weight884.90 - 892.94 g/mol
Molecular FormulaC42H52FeN8O6S2 / C40H48FeN6O6S4
Water Solubility10 g/L
Physical StateSolid (powder)

Cytochrome C's characteristic red-brown coloration stems from its heme group, which contains the iron atom central to its biological function . The slight variations in reported molecular weights and formulas across different sources may reflect different isolates or analytical methods used in characterization .

Biological Significance and Functions

Role in Cellular Respiration

Cytochrome C plays a pivotal role in the electron transport chain within mitochondria, functioning as an electron carrier between Complex III (cytochrome bc1 complex) and Complex IV (cytochrome c oxidase). This electron transfer is fundamental to oxidative phosphorylation, the process by which cells generate the majority of their adenosine triphosphate (ATP), the energy currency of cells.

Involvement in Apoptosis

Beyond its role in energy production, Cytochrome C serves as a critical signaling molecule in programmed cell death (apoptosis). When cells receive apoptotic signals, Cytochrome C is released from the mitochondria into the cytosol, where it binds with apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome. This complex then activates caspase-9, initiating the caspase cascade that leads to cell disassembly.

Cytochrome C in Cancer Research

Expression Patterns in Breast Cancer

Recent research has demonstrated significant alterations in Cytochrome C expression and distribution in cancerous tissues compared to normal tissues. In particular, studies utilizing Raman imaging have revealed that human breast cancers exhibit redox imbalances compared to normal tissue, with reduced Cytochrome C being upregulated in all stages of cancer development .

Correlation With Cancer Progression

A particularly significant observation is the correlation between Cytochrome C concentration and cancer aggressiveness. Studies show that the global concentration of Cytochrome C in breast tissue increases with cancer aggressiveness, as reflected by the intensification of specific Raman bands (at 1584 cm^-1 and 750 cm^-1) . This progressive increase in Cytochrome C concentration indicates changing redox states during cancer progression, providing a potential quantitative marker for cancer staging.

Analytical Methods for Cytochrome C Detection

Raman Spectroscopy and Imaging

Raman spectroscopy has emerged as a powerful analytical technique for studying Cytochrome C in biological contexts. This non-destructive method allows researchers to detect and quantify Cytochrome C in tissues and cells based on its characteristic vibrational spectrum. In particular, Raman imaging has been employed to visualize the distribution of Cytochrome C within breast ducts, epithelial cells, and the extracellular matrix during cancer development .

Spectroscopic Markers for Redox State

The redox state of Cytochrome C can be monitored through specific Raman bands, particularly at 1584 cm^-1 and 750 cm^-1. Changes in the intensity of these bands reflect alterations in the oxidation state of the iron atom within the heme group, providing insights into the metabolic state of the tissue or cell being examined .

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